Cas no 887901-30-6 (methyl 2-(2-chlorobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate)

Methyl 2-(2-chlorobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a specialized heterocyclic compound featuring a fused thienopyridine core with a 2-chlorobenzamido substituent. Its structural complexity, including the tetramethyl-substituted ring system, enhances stability and potential reactivity in synthetic applications. The presence of both ester and amide functional groups offers versatility for further derivatization, making it valuable in medicinal chemistry and materials science research. The chlorobenzene moiety may contribute to binding interactions in biologically active compounds. This compound is typically utilized as an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical development where rigid, sterically hindered scaffolds are desirable.
methyl 2-(2-chlorobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate structure
887901-30-6 structure
Product Name:methyl 2-(2-chlorobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate
CAS No:887901-30-6
MF:C20H23ClN2O3S
MW:406.926223039627
CID:6472008
Update Time:2025-05-25

methyl 2-(2-chlorobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-(2-chlorobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate
    • methyl 2-(2-chlorobenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
    • Thieno[2,3-c]pyridine-3-carboxylic acid, 2-[(2-chlorobenzoyl)amino]-4,5,6,7-tetrahydro-5,5,7,7-tetramethyl-, methyl ester
    • Inchi: 1S/C20H23ClN2O3S/c1-19(2)10-12-14(18(25)26-5)17(27-15(12)20(3,4)23-19)22-16(24)11-8-6-7-9-13(11)21/h6-9,23H,10H2,1-5H3,(H,22,24)
    • InChI Key: WQVJLZFAXGGFDV-UHFFFAOYSA-N
    • SMILES: C1(C)(C)NC(C)(C)CC2C(C(OC)=O)=C(NC(=O)C3=CC=CC=C3Cl)SC1=2

Experimental Properties

  • Density: 1.243±0.06 g/cm3(Predicted)
  • Boiling Point: 484.1±45.0 °C(Predicted)
  • pka: 11.92±0.60(Predicted)

methyl 2-(2-chlorobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate Pricemore >>

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Additional information on methyl 2-(2-chlorobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate

Research Briefing on Methyl 2-(2-Chlorobenzamido)-5,5,7,7-Tetramethyl-4H,5H,6H,7H-Thieno[2,3-c]Pyridine-3-Carboxylate (CAS: 887901-30-6)

Methyl 2-(2-chlorobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate (CAS: 887901-30-6) is a synthetic compound that has recently garnered attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This compound, characterized by its unique thienopyridine scaffold, has been the subject of several studies aimed at elucidating its pharmacological properties and mechanisms of action. The following briefing provides an overview of the latest research findings related to this compound, focusing on its synthesis, biological activity, and potential clinical relevance.

Recent studies have highlighted the synthetic pathways for methyl 2-(2-chlorobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate, emphasizing its structural complexity and the challenges associated with its preparation. Researchers have developed optimized protocols to improve yield and purity, which are critical for subsequent biological evaluations. The compound's structure-activity relationship (SAR) has also been explored, with modifications to the chlorobenzamido and tetramethyl groups yielding insights into its binding affinity and selectivity toward various biological targets.

In terms of biological activity, methyl 2-(2-chlorobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has demonstrated promising results in preclinical models. Studies have reported its efficacy as a modulator of specific enzyme pathways, particularly those involved in inflammatory and oncogenic processes. For instance, the compound has shown inhibitory effects on key kinases implicated in cancer cell proliferation, suggesting its potential as a lead compound for anticancer drug development. Additionally, its anti-inflammatory properties have been investigated, with findings indicating its ability to suppress pro-inflammatory cytokines in vitro and in vivo.

Mechanistic studies have further elucidated the compound's mode of action, revealing its interaction with cellular signaling pathways such as the NF-κB and MAPK cascades. These pathways are critical regulators of immune response and cell survival, making the compound a candidate for therapeutic intervention in diseases characterized by dysregulated inflammation or uncontrolled cell growth. Computational modeling and molecular docking studies have complemented experimental data, providing a detailed understanding of the compound's binding interactions at the atomic level.

Despite these promising findings, challenges remain in the development of methyl 2-(2-chlorobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further optimization and preclinical testing. Current research efforts are focused on derivative synthesis and formulation strategies to enhance the compound's pharmacokinetic profile and reduce toxicity.

In conclusion, methyl 2-(2-chlorobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate represents a promising scaffold for drug discovery, with demonstrated activity in modulating critical biological pathways. Ongoing research aims to translate these findings into clinically viable therapies, addressing unmet medical needs in oncology and inflammatory diseases. Future studies will likely explore its potential in combination therapies and its efficacy in more complex disease models.

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